molecular formula C23H29N5O3S B4630676 N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B4630676
M. Wt: 455.6 g/mol
InChI Key: WIZXIZKFJTYZQT-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethylphenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide is 455.19911098 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides

Chloroacetamides, such as alachlor and metazachlor, are recognized for their herbicidal properties, controlling annual grasses and broad-leaved weeds in a variety of crops. These compounds operate by inhibiting fatty acid synthesis in target plants, showcasing the agricultural and biochemical research applications of chloroacetamide derivatives (Weisshaar & Böger, 1989).

Pyrazole-Acetamide Derivatives and Coordination Complexes

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with metals such as Cobalt (Co) and Copper (Cu). These studies highlight the importance of hydrogen bonding in the self-assembly process of these complexes and their potential antioxidant activities, indicating their relevance in medicinal chemistry and materials science (Chkirate et al., 2019).

Anticonvulsant and Anti-inflammatory Activities

Compounds bearing the pyrazole moiety have been explored for their biological activities, including anticonvulsant and anti-inflammatory properties. For instance, certain acetamide derivatives have shown promise in the treatment of convulsions and inflammation, providing a foundation for the development of new therapeutic agents (Aktürk et al., 2002); (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(3-methoxypropyl)-5-oxoimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-15-7-8-19(16(2)11-15)24-21(29)14-32-23-25-20(12-18-13-27(4)26-17(18)3)22(30)28(23)9-6-10-31-5/h7-8,11-13H,6,9-10,14H2,1-5H3,(H,24,29)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZXIZKFJTYZQT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC3=CN(N=C3C)C)C(=O)N2CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=N/C(=C/C3=CN(N=C3C)C)/C(=O)N2CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
N-(2,4-DIMETHYLPHENYL)-2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.